(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane
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Overview
Description
(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its azido group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with unique biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic precursor containing the necessary stereochemical information to ensure the correct formation of the bicyclic structure. The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3R,6R,7S,8R)-pentacyclo[4.3.0.0{2,4}.0{3,8}.0^{5,7}]nonane-4-carboxylate
- (1R,3R,4R,7S,8R)-3,4,8-trimethylbicyclo[5.1.1]nonane
Uniqueness
(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane is unique due to its azido group and tricyclic structure, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, its azido group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1R,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4?,5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRKAFVWRKTKR-HDLDFLEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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